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Compound of Interest

Compound Name: 2,4-Dichloro-5,8-difluoroquinoline
CAS No.: 1367807-93-9
Cat. No.: B2927515
Get Quote
. J

2,4-Dichloro-5,8-difluoroquinoline is a specialized heterocyclic scaffold utilized primarily in
the rational design of third- and fourth-generation fluoroquinolone antibiotics and novel
antitumor agents. Its structural value lies in the 5,8-difluoro substitution pattern, a motif known
to modulate lipophilicity and metabolic stability while reducing the phototoxic side effects often
associated with 8-fluoro-only quinolones (e.qg., sparfloxacin analogs).

The presence of chlorine atoms at the C2 and C4 positions creates a "bifunctional electrophilic
platform," allowing for sequential, regioselective nucleophilic aromatic substitutions (

). This makes the compound an essential building block for generating library diversity in
medicinal chemistry.

Core Data Table
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Property Specification
CAS Number 1367807-93-9
IUPAC Name 2,4-Dichloro-5,8-difluoroquinoline

Molecular Formula

Molecular Weight 234.03 g/mol

Physical State Off-white to pale yellow crystalline solid

Soluble in DCM, Chloroform, DMSO; sparingly

Solubility ]

soluble in water
Key Precursor 2,5-Difluoroaniline (CAS 367-30-6)
Primary Hazard Irritant (Skin/Eye), Acute toxicity (Oral)

Part 2: Synthetic Architecture (The Self-Validating
Protocol)

To ensure reproducibility and high yield, the synthesis of 2,4-dichloro-5,8-difluoroquinoline
should follow a convergent cyclization-chlorination strategy. This protocol minimizes byproduct
formation (such as the 4-chloro-2-hydroxy isomer) by utilizing excess phosphoryl chloride (

) as both solvent and reagent.

Step-by-Step Methodology

Phase 1: Construction of the Quinolinedione Core
o Starting Material: Begin with 2,5-Difluoroaniline.

o Condensation: React with diethyl malonate in a high-boiling solvent (e.g., diphenyl ether) at
250°C (Gould-Jacobs reaction type) or use a cyclization agent like polyphosphoric acid
(PPA) if starting from the malonanilide intermediate.

e Checkpoint 1 (Validation): Monitor the formation of 5,8-difluoro-4-hydroxyquinolin-2(1H)-one
(also known as the 2,4-dihydroxy tautomer). The reaction is complete when the aniline
starting material (
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in Hexane/EtOAc) disappears.

Phase 2: Deoxychlorination (The Critical Step)

Reagent Setup: Suspend the dry 5,8-difluoro-2,4-dihydroxyquinoline intermediate (1.0 eq) in
neat

(10.0 eq).

Catalysis: Add a catalytic amount of

-dimethylaniline or
to accelerate the reaction.

Reflux: Heat to reflux (105-110°C) for 4-6 hours.

o Mechanism:[1] The carbonyl oxygens are phosphorylated, creating good leaving groups
that are displaced by chloride ions.

Checkpoint 2 (Validation): Reaction completion is indicated by the dissolution of the solid
starting material and a change in solution color (usually darkening). TLC (10%
EtOAc/Hexane) should show a single non-polar spot (

)-

Quenching (Safety Critical): Cool the mixture to room temperature. Pour slowly onto crushed
ice with vigorous stirring. Warning: This step is highly exothermic due to

hydrolysis. Maintain temperature
°C to prevent hydrolysis of the product back to the quinolone.

Isolation: Extract with Dichloromethane (DCM).[2] Wash organic layer with Sat.

(to remove acid) and Brine.[3] Dry over
3]

Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (Eluent:
Hexane/DCM).

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://aaronchem.com/1367807-93-9
https://patents.google.com/patent/WO2010058421A2/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC6099844/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6099844/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2927515?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Visualizing the Synthetic Pathway
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Figure 1: Convergent synthesis workflow for CAS 1367807-93-9 highlighting critical process
validation checkpoints.

Part 3: Reactivity Profile & Functionalization

The 2,4-dichloro-5,8-difluoroquinoline scaffold exhibits regioselective reactivity governed by
the electronic influence of the ring nitrogen and the fluorine substituents.

e C4-Position (Primary Reactive Site):
o The C4 chlorine is significantly more reactive toward nucleophilic aromatic substitution (

) than the C2 chlorine.

o Reasoning: The transition state for attack at C4 is stabilized by the ability of the quinoline
nitrogen to accept the negative charge (para-like resonance).

o Application: Introduction of amine side chains (e.g., piperazine, pyrrolidine) typically
occurs here first.

o C2-Position (Secondary Reactive Site):
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o Requires harsher conditions (higher temperature or stronger nucleophiles) to displace.

o Application: Often used for cyclization to form tricyclic systems or left as a chloride for later
reduction.

o 5,8-Difluoro Moiety:
o These fluorines are generally stable under standard

conditions used for displacing chlorines. However, they strongly withdraw electrons,
making the entire ring system electron-deficient and highly reactive toward nucleophiles.

Regioselectivity Logic Map
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© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2927515?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Figure 2: Regioselectivity map demonstrating the kinetic preference for C4 substitution followed
by C2 functionalization.

Part 4: Applications in Medicinal Chemistry

This scaffold is a bioisosteric tool used to optimize Structure-Activity Relationships (SAR):

o Antibacterial Potency: The 5,8-difluoro pattern is often investigated to overcome resistance in
S. aureus and M. tuberculosis. The C8-fluorine improves cell penetration, while the C5-
fluorine can enhance binding affinity to DNA gyrase.

» Phototoxicity Mitigation: While 8-fluoroquinolones (like Sparfloxacin) carry phototoxicity risks,
the addition of the 5-fluoro substituent (or 5-amino via displacement) can modulate the
HOMO-LUMO gap, potentially reducing the generation of reactive oxygen species under UV
light.

e Antitumor Agents: Derivatives where the C4-chlorine is replaced by bulky anilines have
shown promise as tyrosine kinase inhibitors (TKIs), leveraging the planar quinoline core to
intercalate DNA or block ATP binding pockets.

Part 5: Safety & Handling (MSDS Summary)

¢ Signal Word:WARNING
e Hazard Statements:

H302: Harmful if swallowed.

[e]

H315: Causes skin irritation.

o

(¢]

H319: Causes serious eye irritation.

[¢]

H335: May cause respiratory irritation.

o Storage: Store at 2—8°C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolysis of
C-Cl bonds is slow but possible).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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